![molecular formula C22H24N4O6 B2669228 N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899919-71-2](/img/no-structure.png)
N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C22H24N4O6 and its molecular weight is 440.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Pharmacological Exploration : Research has demonstrated the synthesis of quinazoline derivatives to investigate their potential as diuretic and antihypertensive agents. These compounds have been evaluated for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potential in rats, showcasing the versatile applications of such chemical structures (Rahman et al., 2014).
- Electrochemical Studies : Another study focused on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution, highlighting the chemical's potential in industrial applications to protect metals against corrosion (Khan et al., 2017).
Pharmacological Applications
- Anticancer and Antimicrobial Activities : Compounds related to quinazoline have been synthesized and tested for their anticancer, antimicrobial, anti-inflammatory, and psychotropic activities. These studies reveal the compound's potential in developing new therapeutic agents for treating various diseases, including cancer (Zablotskaya et al., 2013).
- Radiosensitizing Effects : The radiosensitizing effects of related nitro compounds have been reevaluated for clinical applications, suggesting their utility in enhancing the efficacy of radiation therapy in cancer treatment (Sugie et al., 2005).
Advanced Material Applications
- Selective Chromatographic Adsorbents : Studies have explored the use of quinazoline derivatives for the preparation of selective chromatographic adsorbents, indicating their potential in analytical chemistry for the separation and purification of chemical species (Hill, 1973).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide involves the reaction of 3-nitrobenzylamine with ethyl acetoacetate to form 1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid ethyl ester. This intermediate is then reacted with 3-methoxypropylamine and acetic anhydride to form N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide.", "Starting Materials": [ "3-nitrobenzylamine", "ethyl acetoacetate", "3-methoxypropylamine", "acetic anhydride" ], "Reaction": [ "Step 1: React 3-nitrobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid ethyl ester.", "Step 2: React the intermediate from step 1 with 3-methoxypropylamine and acetic anhydride in the presence of a base such as triethylamine to form N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide.", "Step 3: Purify the final product using techniques such as recrystallization or column chromatography." ] } | |
Número CAS |
899919-71-2 |
Fórmula molecular |
C22H24N4O6 |
Peso molecular |
440.456 |
Nombre IUPAC |
N-(3-methoxypropyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C22H24N4O6/c1-32-13-5-11-23-20(27)10-12-24-21(28)18-8-2-3-9-19(18)25(22(24)29)15-16-6-4-7-17(14-16)26(30)31/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,23,27) |
Clave InChI |
UDMHDLAOUSDEEC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)
![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)
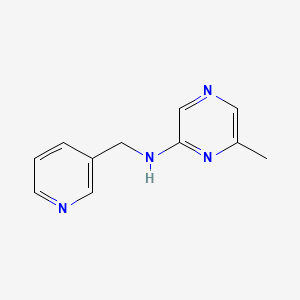
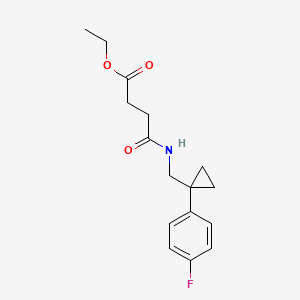
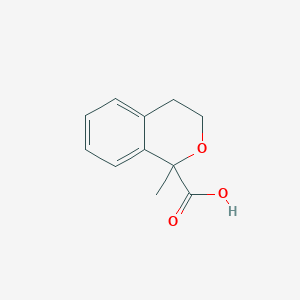
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)
![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)
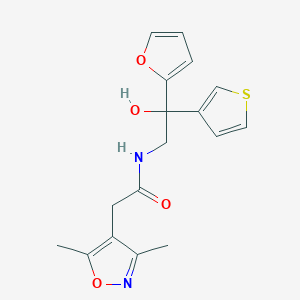
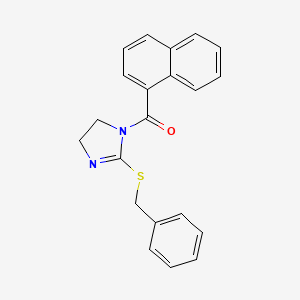
![2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile](/img/structure/B2669162.png)
![3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2669164.png)
![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride](/img/structure/B2669165.png)
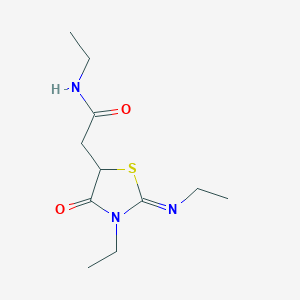
![(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2669167.png)